molecular formula C18H14FN3OS2 B2473276 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide CAS No. 1421480-77-4

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2473276
CAS RN: 1421480-77-4
M. Wt: 371.45
InChI Key: LLKNPWNMEZVNKS-UHFFFAOYSA-N
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Description

“N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to enhance drug properties. In particular, this compound’s unique structure could lead to novel drug candidates with diverse effects. For instance, molecules containing the thiophene ring system have demonstrated properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Organic Semiconductors and Electronics

Thiophene-based compounds play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The conjugated π-electron system in thiophenes allows for efficient charge transport, making them valuable components in electronic devices .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them relevant in various sectors, including materials science and engineering .

Biological Activity and Pharmacology

The compound’s structure suggests potential pharmacological properties. Researchers have explored its effects on various biological targets. While specific studies on this exact compound may be limited, related thiophenes have shown promise as anti-inflammatory agents, antimicrobials, and more .

Synthetic Methods and Heterocyclization

The synthesis of thiophene derivatives involves several methods, including condensation reactions. Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical approaches. These methods allow scientists to access diverse thiophene-based compounds for further investigation .

Drug Discovery and Molecular Docking Studies

Researchers may explore this compound’s potential as a drug candidate. Molecular docking studies can predict its interactions with specific biological targets, providing insights into its binding affinity and potential therapeutic effects .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications, particularly given the wide range of activities exhibited by thiazole derivatives . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS2/c1-11-16(8-20-17(23)13-6-7-24-10-13)25-18-21-15(9-22(11)18)12-2-4-14(19)5-3-12/h2-7,9-10H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKNPWNMEZVNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide

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